
Disodium (1-methyl-4-oxoimidazolidin-2-ylidene)phosphoramidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium (1-methyl-4-oxoimidazolidin-2-ylidene)phosphoramidate typically involves the reaction of creatinine with phosphoric acid, followed by neutralization with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization and filtration .
Analyse Chemischer Reaktionen
Types of Reactions
Disodium (1-methyl-4-oxoimidazolidin-2-ylidene)phosphoramidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into other related compounds.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield different phosphoramidate derivatives, while substitution reactions can produce a variety of substituted imidazolidinylidene compounds .
Wissenschaftliche Forschungsanwendungen
Disodium (1-methyl-4-oxoimidazolidin-2-ylidene)phosphoramidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies involving phosphoramidates.
Biology: It plays a role in biochemical assays and studies related to energy metabolism.
Medicine: It is investigated for its potential therapeutic effects and as a component in pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of disodium (1-methyl-4-oxoimidazolidin-2-ylidene)phosphoramidate involves its role as a phosphate donor in biochemical reactions. It interacts with various molecular targets, including enzymes involved in energy metabolism, and participates in pathways related to ATP synthesis and utilization .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Creatine phosphate: Similar in structure but differs in its sodium salt form.
Creatinine: A related compound with a different functional group.
Phosphocreatine: Another related compound involved in energy metabolism.
Uniqueness
Disodium (1-methyl-4-oxoimidazolidin-2-ylidene)phosphoramidate is unique due to its specific structure and its role as a disodium salt, which enhances its solubility and stability in aqueous solutions. This makes it particularly useful in biochemical and pharmaceutical applications.
Eigenschaften
CAS-Nummer |
19604-05-8 |
---|---|
Molekularformel |
C4H8N3NaO4P |
Molekulargewicht |
216.09 g/mol |
IUPAC-Name |
disodium;(2Z)-1-methyl-2-phosphonatoiminoimidazolidin-4-one |
InChI |
InChI=1S/C4H8N3O4P.Na/c1-7-2-3(8)5-4(7)6-12(9,10)11;/h2H2,1H3,(H3,5,6,8,9,10,11); |
InChI-Schlüssel |
ZJRRJYDZJLZNAT-UHFFFAOYSA-N |
Isomerische SMILES |
CN\1CC(=O)N/C1=N\P(=O)(O)O.[Na] |
Kanonische SMILES |
CN1CC(=O)NC1=NP(=O)(O)O.[Na] |
Verwandte CAS-Nummern |
5786-71-0 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.